4-Hydroxyhippuric acid

Vue d'ensemble

Description

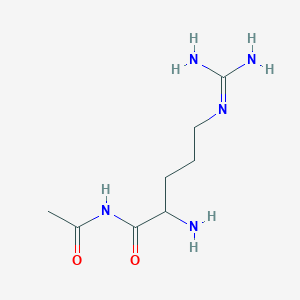

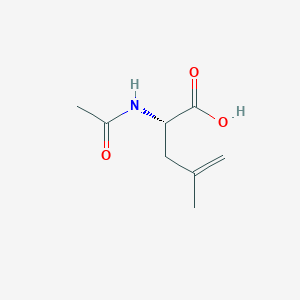

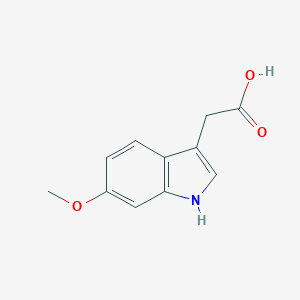

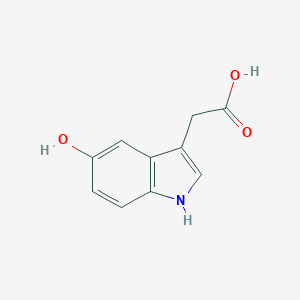

4-Hydroxyhippuric acid is an N-acylglycine that is the 4-hydroxy derivative of hippuric acid . It is a human blood serum metabolite and is functionally related to N-benzoylglycine . It is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite .

Synthesis Analysis

4-Hydroxyhippuric acid is a by-product of metabolism of polyphenols . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .

Molecular Structure Analysis

The molecular structure of 4-Hydroxyhippuric acid is represented by the formula C9H9NO4 . It is a natural product found in Drosophila melanogaster and Ginkgo biloba .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyhippuric acid include its molecular structure (C9H9NO4) and its role as a human blood serum metabolite .

Applications De Recherche Scientifique

Autism and Metabolic Abnormalities : A study analyzed the urine of autistic children and found abnormalities in the excretion of 4-Hydroxyhippuric acid. This research suggests a possible link between 4-Hydroxyhippuric acid levels and autism, potentially due to bacterial action or malabsorption (Lis et al., 1976).

Chronic Uremia : Research on the organic acids in patients with chronic uremia identified 4-Hydroxyhippuric acid in hemodialysis fluids. This finding indicates the potential role of this acid in uremic symptomatology (Kramer et al., 1965).

Defence Chemicals in Gramineae : 4-Hydroxyhippuric acid has been studied as a secondary metabolite in the Gramineae family, showing significant roles in plant defense against pests, fungi, and bacteria, and in herbicide detoxification (Niemeyer, 1988).

Oxovanadium(IV) Complexes and Peptide-Amide Deprotonation : The interaction of oxovanadium(IV) with 2-hydroxyhippuric acid in aqueous solution demonstrates its influence on peptide-amide deprotonation, which is relevant in bioinorganic chemistry (Kiss et al., 1998).

Gastro-Intestinal Dysfunction in Children : 4-Hydroxyhippuric acid was identified in the urine of sick children, suggesting an association with gastro-intestinal dysfunction (Finnie et al., 1976).

Metabolic Fingerprinting Post-Consumption of Lingonberries : A study using NMR metabolomics showed that the consumption of lingonberries altered the metabolic profile of human urine, including increased levels of 4-Hydroxyhippuric acid (Lehtonen et al., 2013).

Inhibition of Ca2+-ATPase in End-Stage Renal Failure : 4-Hydroxyhippuric acid was characterized as an inhibitor of Ca2+-ATPase in patients with end-stage renal failure, highlighting its potential role in disturbed Ca2+ metabolism (Jankowski et al., 2001).

Biotechnological Applications : 4-Hydroxybenzoic acid, closely related to 4-Hydroxyhippuric acid, is used as a versatile intermediate for value-added compounds in food, cosmetics, pharmacy, and other industries (Wang et al., 2018).

Orientations Futures

Research suggests that higher levels of 4-Hydroxyhippuric acid correlate with improved survival in both young and average onset colorectal cancer . While the exact significance of this finding needs to be studied further, 4-Hydroxyhippuric acid is known to come from plant-based sources like vegetables, nuts, and teas and has antioxidant properties .

Mécanisme D'action

Target of Action

4-Hydroxyhippuric Acid is a dihydroxy phenolic acid that primarily targets the Organic Anion Transporter 1 (OAT1) . OAT1 is a key transporter involved in the renal elimination of a wide array of endogenous substances, drugs, and toxins .

Mode of Action

As an inhibitor of OAT1, 4-Hydroxyhippuric Acid interacts with this transporter, reducing its activity . This interaction leads to an increase in the production of free radicals in cells expressing human OAT1 .

Biochemical Pathways

4-Hydroxyhippuric Acid is a secondary metabolite . It is a glycine conjugate of 4-hydroxybenzoic acid, which is a metabolite of paraben preservatives . The compound’s action can affect the pathways involved in the metabolism of these substances.

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as age and gender .

Result of Action

The inhibition of OAT1 by 4-Hydroxyhippuric Acid can lead to changes in the cellular environment, including an increase in the production of free radicals . Additionally, it has been found to reduce the secretion of TNF-α, a key inflammatory cytokine, in isolated human peripheral blood mononuclear cells .

Action Environment

The action of 4-Hydroxyhippuric Acid can be influenced by various environmental factors. For instance, exposure to paraben antimicrobials in certain foods and cosmetics can lead to elevated levels of this compound . Furthermore, the intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase the presence of this compound in the urine .

Propriétés

IUPAC Name |

2-[(4-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHLUFWWWPBTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179518 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4-Hydroxyhippuric acid | |

CAS RN |

2482-25-9 | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-hydroxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Hydroxyhippuric acid is not a naturally occurring compound in humans. It primarily originates from the breakdown of dietary polyphenols by the gut microbiota. [, , ] For instance, its presence has been noted after consuming orange juice, which is rich in flavanones like hesperidin and naringenin. [] Similarly, strawberry consumption, rich in various polyphenols, leads to an increase in 4-hydroxyhippuric acid levels in urine. [, ]

A: There is significant inter-individual variation in the production and excretion of 4-hydroxyhippuric acid. This variability is likely influenced by factors such as the composition of an individual's gut microbiota, dietary habits (specifically, the types and quantities of polyphenol-rich foods consumed), age, and health status. [, , , ]

A: Research suggests that 4-hydroxyhippuric acid is readily absorbed from the gut and excreted in the urine. [, ] Studies have identified it in both plasma and urine samples after polyphenol-rich meals. [, ]

ANone: While not currently used as a diagnostic biomarker, research indicates that 4-hydroxyhippuric acid levels may be altered in certain conditions. For example:

- Pulmonary Tuberculosis: One study found 4-hydroxyhippuric acid to be among the deregulated metabolites in the urine of pulmonary tuberculosis patients, suggesting its potential as a component of a diagnostic biosignature. []

- Postpartum Depression: Altered urinary levels of 4-hydroxyhippuric acid have been observed in postpartum depressed patients, pointing towards a possible role in understanding metabolic changes associated with the condition. []

- Tuberculous Meningitis: A study investigating urinary biomarkers for tuberculous meningitis identified 4-hydroxyhippuric acid as a potential marker for both diagnosis and follow-up of the disease in children. [, ]

- Colorectal Cancer: Research suggests potential differences in plasma metabolomic profiles, including 4-hydroxyhippuric acid, between early-onset and average-onset colorectal cancer, though further investigation is needed. []

ANone: Several analytical methods are employed to identify and quantify 4-hydroxyhippuric acid in biological samples. These include:

- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This highly sensitive and specific technique is commonly used for the identification and quantification of 4-hydroxyhippuric acid in urine and plasma samples. [, , , ]

- Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method, often employed after a derivatization step, is also widely used for analyzing 4-hydroxyhippuric acid and other phenolic acids in urine samples. [, , ]

- Spectrofluorimetry: This technique allows for the in-situ detection of 4-hydroxyhippuric acid in urine samples after high-voltage electrophoresis. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly in combination with solid-phase extraction (SPE), can be used for metabolite sub-profiling of urine, potentially including 4-hydroxyhippuric acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.